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Dosing Parameter Protocol Details

Starting Dose 15 mg/m² orally, once daily [1]

Escalated Dose 25 mg/m² orally, once daily [1]

Dose Escalation Timing After the first 3 cycles (1 cycle = 28 days) [1]

Dose Escalation Condition Provided no clinically significant drug-related toxicities were

observed [1]

Treatment Duration (in MOSAIC
study)

Median of 20.5 months (range: 9.9 - 45.6 months) [1]

Safety Profile (from MOSAIC study) Incidence

Participants with any drug-related Adverse Event (AE) 46.9% (23 of 49 participants) [1]

| Most Common Drug-Related AEs | • Decreased neutrophil count: 12.2% (6 participants) • Increased

blood insulin: 10.2% (5 participants) • Stomatitis: 10.2% (5 participants) [1] | | Grade 3 Drug-Related AEs |

2.0% (1 participant, deep vein thrombosis) [1] | | AEs Leading to Study Discontinuation or Death | None

reported [1] |
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Key Experimental Protocols & Mechanistic Insights

For your technical guides, here are the core methodologies and biological context from the research.

Study Design Context: The MOSAIC study was a multicenter, open-label, phase 1/2 trial

(NCT03094832). Its primary objective was amended to focus on safety and tolerability, as limitations
in disease measurement methods made efficacy evaluation unfeasible [1].

Dosing Protocol Rationale: The original protocol allowed for a second escalation to 35 mg/m², but
this was amended early in the trial to a single escalation to 25 mg/m² daily due to concerns about the

tolerability of the higher dose [1].
Mechanism of Action: Miransertib is a selective, allosteric pan-AKT inhibitor. It binds to the

interface between the PH domain and kinase domain of AKT, stabilizing it in an inactive conformation
and preventing its activation [2]. This is a key differentiator from ATP-competitive AKT inhibitors like

Ipatasertib.

The diagram below illustrates where Miransertib acts in the PI3K/AKT/mTOR signaling pathway, which is

frequently hyperactivated in the conditions it aims to treat.
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Frequently Asked Questions for a Technical Support
Center

Q1: What is the recommended course of action if a patient experiences decreased neutrophil count

during treatment?

A: In the clinical trial, decreased neutrophil count was the most common adverse event (12.2%). The

protocol permitted dose delays and reductions to manage drug-related toxicity. It is critical to
monitor blood counts regularly. If a dose is reduced, the protocol specified that re-escalation should
not be permitted [1].

Q2: How does Miransertib differ from other AKT inhibitors like Ipatasertib in its mechanism?

A: This is a crucial distinction for researchers. Miransertib is an allosteric inhibitor, while Ipatasertib

is an ATP-competitive inhibitor [3] [2].
Allosteric (Miransertib): Binds to a site outside the ATP pocket, locking AKT in an inactive

conformation. This mechanism is highly selective.
ATP-competitive (Ipatasertib): Binds directly to the ATP-binding site, competing with ATP.

Some drugs in this class, like Ipatasertib, may have additional off-target effects that contribute
to their efficacy [3].

Q3: Is there preclinical evidence supporting the 25 mg/m² dose?

A: Yes. A case report of a pediatric patient with PROS showed that treatment with Miransertib (dose
not specified in the abstract) led to a 15% reduction in calculated volumes of fatty overgrowth on

MRI over 22 months, indicating biological activity at clinically used doses [4].

Q4: What are the key laboratory assessments to monitor during treatment?

A: The study monitored specific laboratory values. Aside from neutrophil count, pay close attention to

blood insulin levels (10.2% incidence of increase) and watch for signs of stomatitis. Throughout the
MOSAIC study, laboratory values otherwise remained generally stable [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 4 Tech Support

https://www.smolecule.com/products/s002503?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12592724/
https://www.nature.com/articles/s41416-020-0889-4
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12592724/
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://ojrd.biomedcentral.com/articles/10.1186/s13023-021-01745-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://www.smolecule.com/products/s002503?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


References

1. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]

2. A systematic molecular and pharmacologic evaluation of ... [nature.com]

3. PRKG1 hinders myogenic differentiation and predicts ... [pmc.ncbi.nlm.nih.gov]

4. Clinical experience with the AKT1 inhibitor miransertib in two ... [ojrd.biomedcentral.com]

To cite this document: Smolecule. [Miransertib Dosing & Safety Data from Clinical Studies].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b002503#optimizing-miransertib-dose-for-efficacy-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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